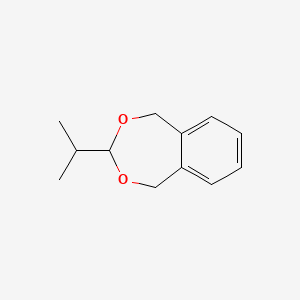![molecular formula C8H22ClGaSi2 B14468260 [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 72708-38-4](/img/structure/B14468260.png)
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound that features a unique structure with gallium, silicon, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The product is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can yield gallium hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Gallium hydrides.
Substitution: Various organogallium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogallium compounds.
Material Science:
Biology and Medicine: Research into its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) exerts its effects involves the interaction of its gallium center with various substrates. The gallium atom can coordinate with other molecules, facilitating reactions such as catalysis. The silicon atoms provide steric protection, enhancing the stability of the compound.
Comparación Con Compuestos Similares
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can be compared with other organogallium compounds such as:
Trimethylgallium: Used in the semiconductor industry but lacks the steric protection provided by the silicon atoms in [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane).
Gallium trichloride: A simpler compound that is more reactive but less stable.
Bis(trimethylsilylmethyl)gallium: Similar in structure but with different reactivity due to the absence of chlorine atoms.
The uniqueness of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) lies in its combination of gallium, silicon, and chlorine, providing a balance of reactivity and stability that is advantageous for various applications.
Propiedades
Número CAS |
72708-38-4 |
|---|---|
Fórmula molecular |
C8H22ClGaSi2 |
Peso molecular |
279.60 g/mol |
Nombre IUPAC |
[chloro(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.ClH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
Clave InChI |
GIZFHKJCUULCGD-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


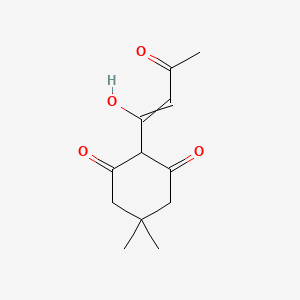
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
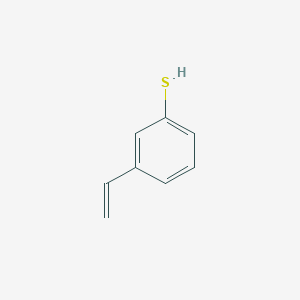
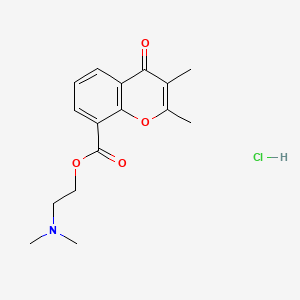

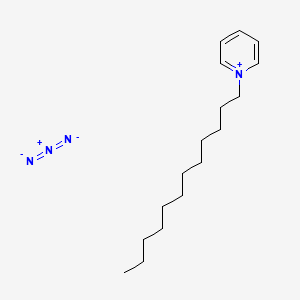
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
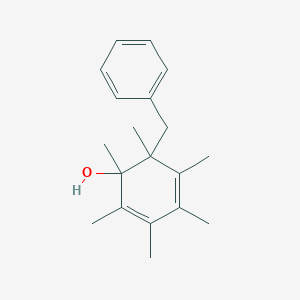
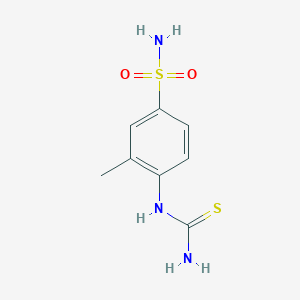
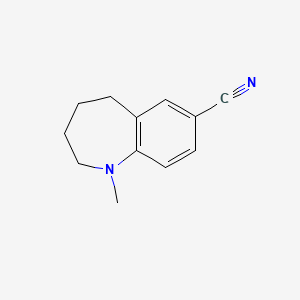
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
